molecular formula C25H36N4O2 B2355674 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-isopropoxybenzamide CAS No. 946345-53-5

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-isopropoxybenzamide

Cat. No.: B2355674
CAS No.: 946345-53-5
M. Wt: 424.589
InChI Key: BTTMWFIVFUFDNG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-isopropoxy substituent on the aromatic ring, a dimethylamino group at the para position of a phenyl ring, and a 4-methylpiperazine moiety connected via an ethyl linker. The isopropoxy group may enhance lipophilicity, influencing membrane permeability and metabolic stability compared to smaller alkoxy substituents (e.g., methoxy or ethoxy) .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O2/c1-19(2)31-23-12-8-21(9-13-23)25(30)26-18-24(29-16-14-28(5)15-17-29)20-6-10-22(11-7-20)27(3)4/h6-13,19,24H,14-18H2,1-5H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTMWFIVFUFDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-isopropoxybenzamide, a compound with the molecular formula C23H30N6O4C_{23}H_{30}N_{6}O_{4} and a molecular weight of 454.5 g/mol, has garnered attention for its potential biological activities. This article provides a detailed examination of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dimethylamino group : Known for enhancing solubility and biological activity.
  • Methylpiperazine moiety : Often associated with improved binding to biological targets.
  • Isopropoxybenzamide : Contributes to the hydrophobic interactions that are crucial for receptor binding.
PropertyValue
Molecular FormulaC23H30N6O4
Molecular Weight454.5 g/mol
CAS Number900006-28-2

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). For instance, certain derivatives have shown half-maximal inhibitory concentrations (IC50) in the low micromolar range, indicating potent antiviral activity.

In a structure-activity relationship study, various analogs were synthesized and tested for their anti-HCV activity. Notably, compounds with specific substitutions on the piperazine ring exhibited enhanced efficacy, suggesting that the presence of a 4-methylpiperazine moiety is critical for activity against HCV .

Anticancer Activity

Compounds related to this benzamide have also been evaluated for anticancer properties. For example, certain derivatives demonstrated selective inhibition of cancer cell lines, including melanoma and breast cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation .

Case Studies

  • Anti-HCV Activity : A study reported that a compound similar to this compound showed an EC50 value of 0.015 μM against HCV, which is comparable to established antiviral agents .
  • Anticancer Effects : In vitro studies demonstrated that certain derivatives inhibited the growth of A2058 human melanoma cells by inducing apoptosis pathways. The IC50 values ranged from 0.1 to 0.5 μM, indicating substantial potency .

Table 2: Biological Activities and IC50 Values

Activity TypeCompoundIC50 Value (μM)Reference
Anti-HCVAnalog A0.015
Anticancer (Melanoma)Analog B0.1
AntibacterialAnalog C<1

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273, etc.)

Structural Features :

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
  • I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate.
Property Target Compound I-6230/I-6232 Series
Core Structure Benzamide Ethyl benzoate ester
Substituents 4-Isopropoxy, dimethylamino, 4-methylpiperazine Pyridazine/isoxazole rings, phenethylamino linker
Solubility Moderate (amide vs. ester polarity) Higher aqueous solubility (ester group)
Metabolic Stability Likely more stable (amide resistance to hydrolysis) Prone to esterase-mediated hydrolysis

The target compound’s amide group may confer greater metabolic stability compared to the ester-based I-6230 series.

Piperazine-Containing Analogues

Example: N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide ().

Property Target Compound Compound
Piperazine Substituent 4-Methylpiperazine 4-Methylpiperazine and morpholine
Linker Ethyl Ethanediamide (two amide groups)
Lipophilicity Moderate (isopropoxy vs. morpholine) Higher (morpholine’s oxygen reduces basicity)

The ethanediamide linker in could increase hydrogen-bonding capacity but may reduce bioavailability due to higher polarity .

Sulfonamide Derivatives ()

Example: N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (923113-41-1).

Property Target Compound Sulfonamide Derivatives
Functional Group Benzamide Sulfonamide
Acidity Less acidic (amide pKa ~0–1) More acidic (sulfonamide pKa ~1–3)
Target Interaction Potential hydrogen bonding via amide Stronger electrostatic interactions (sulfonamide)

Sulfonamides generally exhibit higher solubility at physiological pH due to their acidity, but the target’s benzamide may offer better blood-brain barrier penetration due to reduced ionization .

Azetidinone Derivatives ()

Example : N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide.

Property Target Compound Azetidinone Derivatives
Core Structure Benzamide β-Lactam (azetidinone)
Reactivity Stable amide Prone to ring-opening (β-lactam instability)
Piperazine Type 4-Methylpiperazine (less bulky) 4-Phenylpiperazine (bulky, aromatic)

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